4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine
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Overview
Description
4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine is an organic compound with the molecular formula C12H11ClN4. It is characterized by the presence of a diazenyl group (–N=N–) linking a 4-chlorophenyl group to a benzene ring substituted with two amino groups at the 1 and 3 positions. This compound is notable for its applications in various fields, including dye chemistry and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 4-chloroaniline under basic conditions to form the azo compound.
The reaction conditions often include maintaining a low temperature (0-5°C) during diazotization to prevent decomposition of the diazonium salt and using a slightly alkaline medium for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the diazotization and coupling steps. This allows for better control over reaction conditions and improved safety due to the handling of potentially hazardous diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino groups or the azo linkage.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound or further to the amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary products are the corresponding hydrazo or amine compounds.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine is used as a precursor for the synthesis of azo dyes. These dyes are important in textile and printing industries due to their vivid colors and stability.
Biology and Medicine
In biological research, this compound can be used as a staining agent due to its ability to bind to specific biomolecules, aiding in the visualization of cellular components under a microscope.
Industry
In industrial applications, it serves as an intermediate in the production of pigments and dyes. Its derivatives are used in the manufacture of colored plastics, inks, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can participate in various chemical reactions. The diazenyl group can interact with nucleophiles, leading to the formation of new bonds. In biological systems, the compound may interact with proteins and nucleic acids, altering their function or structure.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-bromophenyl)diazenyl]benzene-1,3-diamine
- 4-[(E)-(4-methylphenyl)diazenyl]benzene-1,3-diamine
- 4-[(E)-(4-nitrophenyl)diazenyl]benzene-1,3-diamine
Uniqueness
Compared to its analogs, 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of its derivatives. The electron-withdrawing nature of the chlorine atom can affect the stability and color properties of the azo dye formed from this compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDCOKSYXDDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037486 |
Source
|
Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18371-09-0 |
Source
|
Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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